N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Lysyl oxidase Cancer metastasis Fibrosis

This compound provides a structurally unique small-molecule LOX inhibitor, a crucial tool for oncology and fibrosis research. Unlike simpler benzodioxane sulfonamides or antimicrotubule agents, its hybrid structure provides defined LOX selectivity. With a characterized IC₅₀ of 1,000 nM, it serves as an essential reference point for SAR studies and enables accurate differentiation of LOX-mediated effects from tubulin disruption in cell-based assays. Available in commercial batches with ≥95% purity and full spectroscopic characterization, it is ideal for use as an analytical reference standard in LC-MS and NMR method development.

Molecular Formula C18H18N2O5S
Molecular Weight 374.41
CAS No. 931010-68-3
Cat. No. B2431314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS931010-68-3
Molecular FormulaC18H18N2O5S
Molecular Weight374.41
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C18H18N2O5S/c21-18-2-1-9-20(18)14-5-3-13(4-6-14)19-26(22,23)15-7-8-16-17(12-15)25-11-10-24-16/h3-8,12,19H,1-2,9-11H2
InChIKeyHDAWKNDWSYNKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 931010-68-3): Lysyl Oxidase Inhibitor with Dual Pharmacophore Architecture


N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 931010-68-3) is a small-molecule sulfonamide that integrates a 1,4‑benzodioxane‑6‑sulfonamide core with a 4‑(2‑oxopyrrolidin‑1‑yl)phenyl substituent . The compound functions as a lysyl oxidase (LOX; protein‑lysine 6‑oxidase) inhibitor and is disclosed as Example 45 in patent families US10807974, US10995088, and US11608330, assigned to The Institute of Cancer Research: Royal Cancer Hospital [1]. With a molecular weight of 374.41 g·mol⁻¹ (C₁₈H₁₈N₂O₅S) and a topological polar surface area of ~110 Ų, the molecule offers a defined pharmacophore that can be distinguished from simpler benzodioxane sulfonamides or 2‑oxopyrrolidin‑1‑yl‑phenyl derivatives in both enzyme inhibition and cellular profiling contexts .

Why Generic Substitution of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Risks Compromising Target Engagement


Simply replacing this compound with another benzodioxane sulfonamide or another 2‑oxopyrrolidin‑1‑yl‑phenyl derivative ignores the scaffold‑dependent potency and selectivity cliffs that characterise the LOX/LOXL inhibitor landscape [1]. Within the same patent series, closely related analogues exhibit LOX IC₅₀ values spanning from 190 nM to >1,700 nM under identical assay conditions, demonstrating that minor structural modifications translate into ≥5‑fold changes in inhibitory activity [2]. Furthermore, the 2‑oxopyrrolidin‑1‑yl‑phenyl motif alone is associated with an antimicrotubule mechanism (colchicine‑binding site), whereas the 1,4‑benzodioxane‑6‑sulfonamide motif alone shows low‑micromolar pyruvate kinase modulation—neither of which recapitulates the LOX inhibition profile of the intact hybrid molecule [3].

Quantitative Differentiation Evidence for N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide vs. Closest Structural and Functional Analogs


LOX Inhibitory Potency Places the Compound at a Defined Rank Within the Patent Series, Distinct from Both More Potent and Weaker Analogues

The target compound (Example 45) inhibits human and pig protein‑lysine 6‑oxidase (LOX) with an IC₅₀ of 1,000 nM, positioning it at an intermediate tier within the patent family [1]. It is 3.3‑fold less potent than Example 16 (IC₅₀ = 300 nM) and 1.9‑fold less potent than Example 50 (IC₅₀ = 740 nM), but 1.7‑fold more potent than Example 48 (IC₅₀ = 1,700 nM) and 1.4‑fold more potent than Example 87 (IC₅₀ = 1,400 nM), all measured under the same pig‑skin LOX assay using the Shackleton protocol [2]. This intermediate potency, combined with its distinct hybrid core, makes it a useful probe for SAR studies where neither maximal potency nor minimal activity is desired.

Lysyl oxidase Cancer metastasis Fibrosis

OCT1 Transporter Interaction Profile Differentiates the Compound from Simpler Benzodioxane Sulfonamides

The compound exhibits an IC₅₀ of 138 µM (1.38E+5 nM) against human organic cation transporter 1 (OCT1/SLC22A1) in a cellular uptake assay [1]. This interaction is not reported for the unadorned 2,3‑dihydro‑1,4‑benzodioxine‑6‑sulfonamide core or for the simple 4‑(2‑oxopyrrolidin‑1‑yl)benzenesulfonamide building block . OCT1 is a major hepatic uptake transporter, and its modulation can influence first‑pass disposition; the observed IC₅₀ value provides a quantitative starting point for predicting potential transporter‑mediated drug‑drug interactions or for designing liver‑targeted LOX inhibitor strategies [2].

Organic cation transporter Hepatocellular uptake ADME

Dual Pharmacophore Architecture Offers a Distinct Selectivity Window Not Accessible to Single‑Motif Analogues

The benzodioxane‑6‑sulfonamide motif alone (parent compound, CAS 90222-81-4) is a pyruvate kinase inhibitor with no significant LOX activity, while the 2‑oxopyrrolidin‑1‑yl‑phenyl sulfonamide scaffold (exemplified by the PYB‑SA series) targets the colchicine‑binding site of tubulin with IC₅₀ values in the nanomolar‑to‑low‑micromolar range on cancer cell lines [1]. Only when both motifs are covalently linked does LOX inhibition emerge at sub‑micromolar potency, suggesting that the full hybrid architecture is required for LOX active‑site recognition [2]. Within the patent series, Example 111 achieves an LOXL2 IC₅₀ of 130 nM and a LOX IC₅₀ of 190 nM, indicating that further structural tuning can yield dual LOX/LOXL2 activity; the target compound (Example 45) offers a more LOX‑selective starting point for medicinal chemistry optimisation [3].

Scaffold hybridisation LOX vs. LOXL2 selectivity Off‑target profiling

Physicochemical Property Differentiation vs. N‑Substituted Benzodioxane Sulfonamides Used in Cholinesterase Research

The target compound exhibits a calculated logP of ~2.1, a hydrogen‑bond donor count of 2, and a hydrogen‑bond acceptor count of 7, yielding a topological polar surface area of ~110 Ų . In comparison, the N‑aryl‑2,3‑dihydrobenzo[1,4]dioxine‑6‑sulfonamide series reported by Irshad et al. (2019) for AChE/BChE/LOX inhibition shows a broader lipophilicity range (clogP ~1.5–3.5) with generally lower TPSA values due to the absence of the 2‑oxopyrrolidin‑1‑one ring, resulting in altered blood‑brain barrier permeability predictions [1]. The presence of both hydrogen‑bond acceptors in the benzodioxane ring and the pyrrolidinone carbonyl provides the target compound with a unique hydrogen‑bonding capacity that may favour binding to the LOX catalytic copper site over the peripheral anionic site of cholinesterases [2].

Lipophilicity Permeability Drug‑likeness

Vendor‑Supplied Purity and Analytical Characterisation Enable Reproducible Procurement and Assay Deployment

Commercially, the compound is available from multiple vendors at ≥95% purity (e.g., CheMenu Catalog No. CM989761, 95%+; Life Chemicals Catalog No. F2783-1265, 90%+) with standard characterisation by NMR and LC‑MS [1]. This contrasts with many N‑aryl‑2,3‑dihydrobenzo[1,4]dioxine‑6‑sulfonamide research compounds, which are often synthesised in‑house without documented purity thresholds, introducing batch‑to‑batch variability that can confound IC₅₀ determinations [2]. The availability of an established CAS number (931010-68-3), SMILES string (C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4), and InChI Key (HDAWKNDWSYNKTD‑UHFFFAOYSA‑N) ensures unambiguous identity verification before experimental use .

Quality control Procurement Analytical chemistry

Procurement‑Ready Application Scenarios for N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


LOX‑Focused SAR Exploration in Cancer Metastasis and Fibrosis Programmes

The compound’s defined intermediate LOX IC₅₀ of 1,000 nM and its structural hybridisation of benzodioxane and 2‑oxopyrrolidin‑1‑yl‑phenyl motifs make it an ideal starting point for systematic structure‑activity relationship (SAR) studies targeting lysyl oxidase in tumour microenvironment and fibrotic disease models [1]. Medicinal chemistry teams can use it as a reference point to quantify the impact of substituent variations on LOX potency and selectivity over LOXL2, leveraging the rich comparative data available from the same patent family [2].

In‑Vitro ADME Profiling of Hepatic Uptake via OCT1

With a measured OCT1 IC₅₀ of 138 µM, the compound serves as a tool molecule for investigating transporter‑mediated hepatic disposition of sulfonamide‑based LOX inhibitors [3]. Pharmaceutical scientists can employ it in OCT1‑overexpressing HEK293 or primary hepatocyte models to calibrate uptake assays and to benchmark next‑generation analogues with improved transporter selectivity [3].

Chemical Biology Probe for Deconvoluting LOX vs. Tubulin Pharmacology

Because the 2‑oxopyrrolidin‑1‑yl‑phenyl substructure is a recognised antimicrotubule pharmacophore, while the intact hybrid molecule exhibits LOX inhibition, the compound can be deployed as a chemical probe to disentangle LOX‑mediated effects from tubulin‑mediated effects in cell‑based assays [4]. Researchers can compare the cellular phenotype of Example 45 with that of a PYB‑SA control (tubulin‑only) to attribute observed anti‑proliferative or anti‑migratory effects specifically to LOX engagement [4].

Analytical Reference Standard for LC‑MS and NMR Characterisation of Benzodioxane‑Pyrrolidinone Sulfonamides

The availability of full spectroscopic characterisation, a unique InChI Key, and commercial batches at ≥95% purity positions this compound as a reliable analytical reference standard for quality control laboratories developing or validating LC‑MS and NMR methods for this emerging chemical class .

Quote Request

Request a Quote for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.